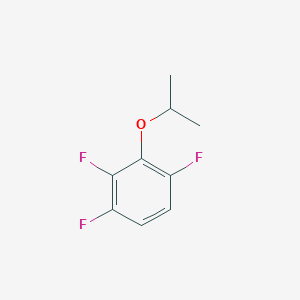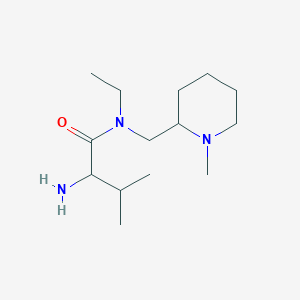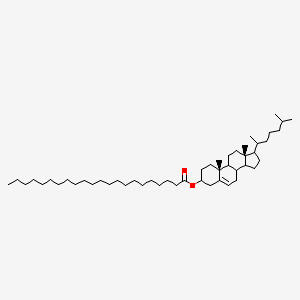
Cholesteryl docosanoate;Cholesterol behenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholesteryl behenate can be synthesized through the ester interchange method, starting with cholesteryl acetate and the methyl esters of behenic acid, using sodium ethylate as a catalyst . Another method involves the condensation of cholesterol with behenic acid using thionyl chloride as a catalyst .
Industrial Production Methods
Industrial production methods for cholesteryl behenate typically involve the esterification of cholesterol with behenic acid under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Cholesteryl behenate undergoes various chemical reactions, including:
Hydrolysis: The enzyme acid cholesteryl ester hydrolase hydrolyzes cholesteryl behenate to release cholesterol and behenic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrolysis: Acidic or enzymatic conditions are used for hydrolysis reactions.
Major Products Formed
Oxidation: Oxidized cholesterol esters.
Hydrolysis: Cholesterol and behenic acid.
Scientific Research Applications
Cholesteryl behenate has various scientific research applications, including:
Mechanism of Action
Cholesteryl behenate exerts its effects through its role as a cholesterol ester. It is associated with the neutral core of low-density lipoprotein and is hydrolyzed by the enzyme acid cholesteryl ester hydrolase to release cholesterol . This process is crucial for maintaining cholesterol homeostasis and preventing the formation of atherosclerotic lesions .
Comparison with Similar Compounds
Similar Compounds
- Cholesteryl oleate
- Cholesteryl linoleate
- Cholesteryl arachidonate
Uniqueness
Cholesteryl behenate is unique due to its long-chain saturated fatty acid (behenic acid) component, which distinguishes it from other cholesterol esters that contain unsaturated fatty acids . This unique structure influences its physical and chemical properties, as well as its biological activities .
Properties
Molecular Formula |
C49H88O2 |
|---|---|
Molecular Weight |
709.2 g/mol |
IUPAC Name |
[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] docosanoate |
InChI |
InChI=1S/C49H88O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h30,39-40,42-46H,7-29,31-38H2,1-6H3/t40?,42?,43?,44?,45?,46?,48-,49+/m0/s1 |
InChI Key |
WBOQXYUYHINMOC-TWFXKAKSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC1CC[C@@]2(C3CC[C@]4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


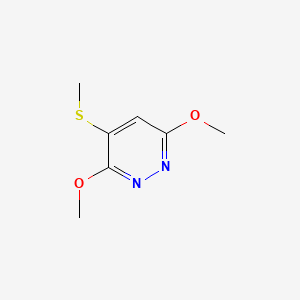
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,1,3-dioxo-2-(phenylmethyl)-,1,1-dimethylethyl ester](/img/structure/B14778833.png)

![N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14778839.png)

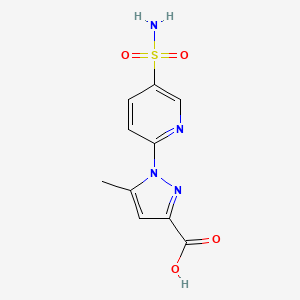
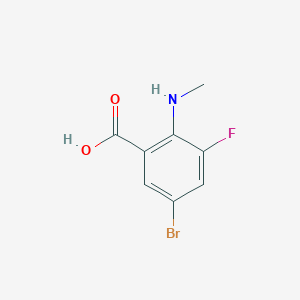
![N-[2-[4-[[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]amino]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl]-2-oxoethyl]acetamide](/img/structure/B14778874.png)
